2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Overview
Description
2-Chloro-N-(2,6-diisopropylphenyl)acetamide is an organic compound with the molecular formula C14H20ClNO and a molecular weight of 253.775 g/mol . It is a white crystalline solid that is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is classified as a nonsteroidal anti-inflammatory drug (nsaid) , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
As an NSAID, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide likely interacts with its targets (COX enzymes) by reducing their activity . This results in decreased production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
Given its classification as an nsaid , it is reasonable to infer that it impacts the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As an nsaid , it is expected to reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins.
Preparation Methods
The synthesis of 2-Chloro-N-(2,6-diisopropylphenyl)acetamide typically involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The industrial production method involves similar steps but on a larger scale, with additional purification processes to obtain high-purity product .
Chemical Reactions Analysis
2-Chloro-N-(2,6-diisopropylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include strong bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(2,6-diisopropylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-N-(2,6-diisopropylphenyl)acetamide can be compared with similar compounds such as:
N-(2,6-Diisopropylphenyl)acetamide: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-N-(2,4-dimethylphenyl)acetamide: Has different substituents on the phenyl ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUDYRMZQRNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368268 | |
Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-86-6 | |
Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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